4-[(2E)-2-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-N-(2,5-dimethylphenyl)-4-oxobutanamide
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Overview
Description
4-[(2E)-2-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-N-(2,5-dimethylphenyl)-4-oxobutanamide is a complex organic compound that features a unique combination of functional groups, including an indole moiety, a hydrazone linkage, and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-2-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-N-(2,5-dimethylphenyl)-4-oxobutanamide typically involves the following steps:
Formation of the Indole Moiety: The indole moiety can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Bromination: The indole derivative is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Hydrazone Formation: The brominated indole is reacted with hydrazine to form the hydrazone linkage.
Amide Formation: The final step involves the reaction of the hydrazone with an appropriate acid chloride or anhydride to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine derivative.
Substitution: The bromine atom in the indole ring can be substituted with various nucleophiles, leading to a wide range of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, the compound’s potential as a bioactive molecule can be explored. Its structural features suggest that it may interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound can be investigated for its potential therapeutic properties. The presence of the indole moiety, in particular, is of interest due to its known biological activities.
Industry
In the industrial sector, the compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-[(2E)-2-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-N-(2,5-dimethylphenyl)-4-oxobutanamide is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. The indole moiety may interact with various receptors or enzymes, while the hydrazone and amide groups may contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit various biological activities.
Hydrazone Derivatives: Compounds like phenylhydrazone and benzylidenehydrazone share the hydrazone linkage and are known for their reactivity and potential biological activities.
Amide Derivatives: Compounds such as N-phenylacetamide and N-benzylacetamide share the amide functional group and are widely studied in medicinal chemistry.
Uniqueness
The uniqueness of 4-[(2E)-2-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-N-(2,5-dimethylphenyl)-4-oxobutanamide lies in its combination of functional groups, which allows for a diverse range of chemical reactions and potential biological activities. The presence of the bromine atom adds an additional site for chemical modification, further enhancing its versatility.
Properties
Molecular Formula |
C21H21BrN4O3 |
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Molecular Weight |
457.3 g/mol |
IUPAC Name |
N'-[(6-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)imino]-N-(2,5-dimethylphenyl)butanediamide |
InChI |
InChI=1S/C21H21BrN4O3/c1-11-4-5-12(2)16(8-11)23-18(27)6-7-19(28)25-26-20-14-9-13(3)15(22)10-17(14)24-21(20)29/h4-5,8-10,24,29H,6-7H2,1-3H3,(H,23,27) |
InChI Key |
XNRNLUBTDVMVCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCC(=O)N=NC2=C(NC3=C2C=C(C(=C3)Br)C)O |
Origin of Product |
United States |
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